molecular formula C12H25ClN2O2 B1520931 (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride CAS No. 955979-06-3

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1520931
CAS No.: 955979-06-3
M. Wt: 264.79 g/mol
InChI Key: ILEMLVIGGJLCHC-PPHPATTJSA-N
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Description

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a hydrochloride salt of (R)-tert-butyl 2-isopropylpiperazine-1-carboxylate, which is a chiral compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of (R)-tert-butyl piperazine-1-carboxylate with isopropyl chloride under suitable reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of chiral chemistry and asymmetric synthesis.

Biology: In biological research, the compound is used as a tool to study biological systems and processes. It can be used to investigate the effects of chiral molecules on biological targets.

Medicine: In medicine, the compound is used in the development of pharmaceuticals. It can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other therapeutic agents.

Industry: In industry, the compound is used in the production of various chemical products. It can be used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride

  • tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

  • tert-Butyl 2-phenylpiperazine-1-carboxylate hydrochloride

Uniqueness: (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its chiral nature and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that lack this chiral center or have different substituents.

Properties

IUPAC Name

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMLVIGGJLCHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662477
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955979-06-3
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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